molecular formula C21H21NO B11829906 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone

Cat. No.: B11829906
M. Wt: 303.4 g/mol
InChI Key: UEPSDBLXVIDNRP-UHFFFAOYSA-N
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Description

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone is a ketone derivative featuring a propanone backbone substituted at position 1 with a phenyl group and at position 3 with a methyl(1-naphthalenylmethyl)amino moiety.

Properties

IUPAC Name

3-[methyl(naphthalen-1-ylmethyl)amino]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(15-14-21(23)18-9-3-2-4-10-18)16-19-12-7-11-17-8-5-6-13-20(17)19/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPSDBLXVIDNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stuetz et al.’s Two-Step Synthesis

The foundational method, reported by Stuetz et al. (1986), involves a two-step process:

  • Step 1 : Condensation of 1-chloromethyl naphthalene with a secondary amine precursor in ethanol at ambient temperature (78% yield).

  • Step 2 : Acid-catalyzed methylation using aqueous HCl and ethanol under heating (55% yield).
    This route emphasizes simplicity but suffers from moderate yields due to competing side reactions.

Naftifine Synthesis-Derived Routes

A related approach from naftifine hydrochloride synthesis (CN108164423A) uses cinnamyl chloride and methylamine:

  • Amination : Cinnamyl chloride reacts with methylamine in dichloromethane (20–50°C, 1–5 h).

  • Alkylation : The intermediate reacts with 1-chloromethyl naphthalene in toluene with NaOH (60–90°C, 3–6 h).
    Yields reach 64.7% after recrystallization, highlighting scalability for industrial applications.

Multi-Step Synthesis from 3-Chloro-1-Propiophenone

Chinese Patent CN101367739B

This method optimizes cost and safety:

  • Condensation : 3-Chloro-1-propiophenone reacts with 1-naphthol in ethanol under reflux.

  • Amination : Introduction of methylamine in methanol (5 h reflux).

  • Reduction : NaBH₄ in glacial acetic acid at -5–5°C.

  • Methylation : Final step with NaBH₃CN.
    The process claims reduced toxicity and higher efficiency, though exact yields are unspecified.

Comparative Analysis with Fluoxetine Precursor Synthesis

US20040102651A1 details a similar reduction step for 3-methylamino-1-phenyl-1-propanol:

  • Reduction : NaBH₄ in acetic acid at 1–15°C achieves 82.1% yield.
    Adapting this to the target compound could improve reduction efficiency in multi-step syntheses.

Hydrogenation of Acetophenone Derivatives

CN100432043C Hydrogenation Method

This approach uses acetophenone, paraformaldehyde, and methylamine hydrochloride under hydrogen pressure:

  • Reaction Conditions :

    • Catalyst: Raney Ni

    • Pressure: 0.7–1.0 MPa

    • Temperature: 30–70°C

  • Workup : Ethyl acetate extraction and hexane recrystallization.
    Yields vary from 48% to 70%, with purity up to 98%.

Table 1: Hydrogenation Method Yield and Purity

ExampleYield (%)Purity (%)
15296
26596
37098

Impurity Formation in Naftifine Synthesis

Naftifine Hydrochloride Byproduct Pathway

This compound forms as an impurity during naftifine synthesis:

  • Alkylation Side Reaction : Unreacted 1-chloromethyl naphthalene reacts with residual intermediates.

  • Purification Challenges : The impurity is removed via recrystallization in isopropanol or acetone.

Industrial-Scale Mitigation

CN101186578A addresses impurity control using PEG-600 as a phase-transfer catalyst:

  • Reaction : N-methyl-1-naphthylmethylamine hydrochloride with cinnamyl chloride in methyl tert-butyl ether.

  • Yield : 84.1% naftifine hydrochloride with ≤0.5% impurity content.

Critical Comparison of Methods

Table 2: Method Comparison

MethodStarting MaterialKey ReagentsYield (%)Advantages
Stuetz et al. (1986)1-Chloromethyl naphthaleneEthanol, HCl55Simplicity
CN101367739B3-Chloro-1-propiophenoneNaBH₄, NaBH₃CNN/ACost-effective, safer raw materials
CN100432043CAcetophenoneRaney Ni, H₂70High purity
Naftifine-derivedCinnamyl chlorideNaOH, toluene64.7–84.1Scalability, industrial relevance

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol favors condensation but limits methylation efficiency. Toluene improves alkylation but requires stringent temperature control (60–90°C).

  • Low-Temperature Reduction : NaBH₄ in acetic acid at subambient temperatures minimizes byproducts.

Catalytic Hydrogenation Trade-offs

  • Raney Ni Efficiency : Higher pressures (1.0 MPa) and temperatures (70°C) increase yields but risk over-reduction.

Industrial Purification Techniques

  • Recrystallization Solvents : Hexane (CN100432043C) vs. acetone (CN108164423A) balance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

Pharmaceutical Chemistry

The primary application of 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone lies in its association with naftifine, which is used as an antifungal treatment. Understanding the impurities associated with active pharmaceutical ingredients (APIs) is crucial for ensuring drug safety and efficacy. Research into this compound can help in:

  • Quality Control : Analyzing impurities like this compound aids in the development of robust quality control protocols for naftifine.
  • Stability Studies : Investigating the stability of this compound under various conditions can provide insights into the shelf life and storage requirements for naftifine formulations.

Mechanistic Studies

Research involving this compound can contribute to a deeper understanding of the mechanisms of action of antifungal agents. By studying how impurities affect the pharmacodynamics and pharmacokinetics of naftifine, researchers can:

  • Enhance Efficacy : Identify how this impurity may influence the overall effectiveness of naftifine against fungal infections.
  • Reduce Side Effects : Explore ways to minimize adverse effects associated with impurities in drug formulations.

Mechanism of Action

The mechanism of action of 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone involves its interaction with specific molecular targets and pathways. As an impurity in naftifine, it may affect the synthesis and function of fungal cell membranes . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their physicochemical or functional differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone C₂₁H₂₁NO 1-Phenyl, 3-[methyl(1-naphthalenylmethyl)amino] ~303.4 High lipophilicity due to naphthalene; potential steric hindrance at the amino group. N/A
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) C₁₁H₁₃NO 1-(3-Methylphenyl), 2-methylamino ~175.2 Cathinone derivative; stimulant effects via monoamine reuptake inhibition. Regulated due to abuse potential.
1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one C₁₆H₁₅BrO 1-(3-Bromophenyl), 3-(3-methylphenyl) ~303.2 Bromine increases molecular weight and polarizability; may enhance halogen bonding in crystal packing.
3-[(4-Methylphenyl)sulfonyl]-1-phenyl-1-propanone C₁₆H₁₆O₃S 1-Phenyl, 3-[(4-methylphenyl)sulfonyl] ~288.4 Sulfonyl group confers electron-withdrawing effects, increasing acidity and stability under basic conditions.
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₃NOS 1-(Thiophen-2-yl), 3-methylamino, hydroxyl group ~183.3 Thiophene enhances π-stacking; hydroxyl group improves solubility but reduces metabolic stability.

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The naphthalene moiety in the target compound introduces rigidity and planar aromaticity, which may enhance π-π interactions in binding pockets compared to smaller phenyl or thiophene groups in analogs .

Electronic Effects: The sulfonyl group in 3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone strongly withdraws electrons, increasing the compound’s acidity (pKa reduction) and stability under oxidative conditions compared to the amino-substituted target compound . Bromine in 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one enhances polarizability, favoring halogen bonding in crystal structures or receptor interactions .

Pharmacological Implications: 3-MMC’s methylamino and 3-methylphenyl groups align with cathinone’s stimulant mechanism, whereas the target compound’s bulky naphthalenylmethyl group may hinder receptor binding, altering its biological activity . Thiophene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .

Synthetic Utility :

  • The target compound’s naphthalenylmethyl group could serve as a fluorescence probe in analytical chemistry, leveraging naphthalene’s UV absorbance properties .
  • Rhodium complexes with naphthalenylmethyl-substituted ligands (e.g., ) highlight the role of such groups in stabilizing metal coordination, suggesting catalytic applications for related ketones .

Biological Activity

3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone, also known as Naftifine impurity, is a compound with significant biological implications, primarily recognized as an impurity of the antifungal agent naftifine. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 98977-93-6
  • Molecular Formula : C21H21NO
  • Molecular Weight : 303.4 g/mol
  • Synonyms : Naftifine impurity 3

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an impurity in naftifine, which exhibits antifungal properties. Research indicates that this compound may also possess other pharmacological activities, including potential anti-inflammatory and anticancer effects.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate lipid signaling pathways, which play a critical role in inflammation .

Anticancer Potential

Emerging research highlights the potential of related compounds in cancer therapy. For instance, compounds that interact with eicosanoid pathways have been shown to inhibit tumor growth in various cancer models. While direct studies on this specific compound are lacking, its structural characteristics warrant further investigation into its anticancer properties .

Case Studies and Research Findings

The following table summarizes key findings from relevant studies involving related compounds and their biological activities:

Study ReferenceCompoundBiological ActivityFindings
NaftifineAntifungalEffective against dermatophytes; potential synergy with impurities.
Eicosanoid modulatorsAnti-inflammatoryInduced vasodilation and reduced inflammation in animal models.
COX inhibitorsAnticancerInhibited tumor growth in colorectal cancer models; potential relevance to naphthalenes.

Q & A

Q. What are the recommended synthetic routes for 3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between appropriate ketone and amine precursors. For example, naphthalenylmethylamine derivatives can react with phenylpropanone intermediates under basic conditions. Purification is critical; column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or acetonitrile) ensures >95% purity. Purity validation via GC-MS or HPLC is recommended .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl, naphthalene, and phenyl groups). Aromatic protons appear at 6.5–8.5 ppm, while methyl groups resonate near 2.0–3.0 ppm.
  • FT-IR : Key peaks include C=O stretch (~1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • XRD : Resolves crystalline structure and confirms stereochemistry. Cross-referencing with computational predictions (e.g., Gaussian-based DFT) enhances accuracy .

Q. How do solvent polarity and storage conditions affect the compound’s stability?

The compound is stable in aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous acidic/basic media. Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Monitor degradation via UV-Vis (λ~270–300 nm for aromatic systems) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s vibrational and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates vibrational frequencies, HOMO-LUMO gaps, and dipole moments. Compare results with FT-Raman and UV-Vis spectra to validate electronic transitions (e.g., π→π* in naphthalene). Discrepancies >5% may require re-optimization of computational parameters .

Q. What pharmacological mechanisms could be explored for this compound?

The structural similarity to Dapoxetine impurities (e.g., serotonin transporter ligands) suggests potential interaction with monoamine transporters. Use radioligand binding assays (e.g., 3^3H-paroxetine for SERT) and MD simulations to study binding affinity and kinetics. Dose-response studies in rodent models (oral/dermal routes) can assess neuropharmacological effects .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in vibrational peaks or chemical shifts often arise from solvent effects or basis set limitations. Strategies include:

  • Isotopic labeling (e.g., deuterated solvents) to isolate solvent interactions.
  • Polarizable Continuum Models (PCM) in DFT to simulate solvent environments.
  • Hybrid QM/MM methods for large-scale conformational analysis .

Q. What experimental design considerations are critical for toxicity studies?

Follow OECD guidelines for acute/chronic toxicity:

  • In vivo : Rodent models (oral LD50_{50}, 14–28 day exposure) with endpoints like hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).
  • In vitro : HepG2/HEK293 cells for cytotoxicity (MTT assay) and genotoxicity (Comet assay). Cross-reference with Ames test data to rule out mutagenicity .

Methodological Notes

  • Synthetic Optimization : Catalytic amounts of molecular sieves (3Å) improve yield by absorbing reaction byproducts .
  • Data Validation : Use principal component analysis (PCA) to correlate spectral data across batches .
  • Ethical Compliance : Adhere to IACUC protocols for animal studies and declare conflicts of interest in publications .

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